molecular formula C19H27N3O2 B8145337 2,6-Bis((R)-4-isobutyl-4,5-dihydrooxazol-2-yl)pyridine

2,6-Bis((R)-4-isobutyl-4,5-dihydrooxazol-2-yl)pyridine

Cat. No.: B8145337
M. Wt: 329.4 g/mol
InChI Key: JPPHLOFYYNORNO-HUUCEWRRSA-N
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Description

2,6-Bis((R)-4-isobutyl-4,5-dihydrooxazol-2-yl)pyridine ( 1658490-50-6) is a chiral pyridine-bis(oxazoline) ligand of high interest in academic and industrial research . This compound, with the molecular formula C19H27N3O2 and a molecular weight of 329.44 g/mol, is a key building block in asymmetric synthesis and coordination chemistry . Its structure, featuring a central pyridine ring flanked by two (R)-4-isobutyl-4,5-dihydrooxazole groups, allows it to form complexes with various transition metals, creating effective catalysts for enantioselective transformations such as cyclopropanations, Diels-Alder reactions, and hydroxylations . Researchers value this ligand for its ability to induce high enantiomeric excess in the synthesis of chiral molecules. Proper storage is critical for maintaining product integrity; it should be kept in a dark place under an inert atmosphere at 2-8°C . This product is intended for research purposes only and is not classified as a medicinal product or for diagnostic use. Please refer to the product's Safety Data Sheet for comprehensive handling information. The compound is associated with the hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Properties

IUPAC Name

(4R)-4-(2-methylpropyl)-2-[6-[(4R)-4-(2-methylpropyl)-4,5-dihydro-1,3-oxazol-2-yl]pyridin-2-yl]-4,5-dihydro-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N3O2/c1-12(2)8-14-10-23-18(20-14)16-6-5-7-17(22-16)19-21-15(11-24-19)9-13(3)4/h5-7,12-15H,8-11H2,1-4H3/t14-,15-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPPHLOFYYNORNO-HUUCEWRRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1COC(=N1)C2=NC(=CC=C2)C3=NC(CO3)CC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H]1COC(=N1)C2=NC(=CC=C2)C3=N[C@@H](CO3)CC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Strategy

This method, adapted from Beilstein Journal of Organic Chemistry, employs picolinic acid as the starting material due to its commercial availability and cost-effectiveness. The route involves:

  • Amidation of picolinic acid with (R)-tert-leucinol.

  • Cyclization to form the oxazoline ring.

  • Purification via column chromatography.

Amidation Step

In a nitrogen-purged flask, picolinic acid (2.46 g, 20.0 mmol) is dissolved in anhydrous dichloromethane (50 mL) and cooled to 0°C. N-Methylmorpholine (3.03 g, 30.0 mmol) and isobutyl chloroformate (3.14 g, 23.0 mmol) are added sequentially. After 30 minutes, a solution of (R)-tert-leucinol (2.58 g, 22.0 mmol) in dichloromethane is introduced via syringe pump. The mixture warms to room temperature, quenched with NH₄Cl, and extracted. The organic layer is dried over Na₂SO₄ and concentrated to yield (R)-N-(1-hydroxy-3,3-dimethylbutan-2-yl)picolinamide (4.10 g, 92%).

Cyclization

The amide intermediate undergoes acid-catalyzed cyclization using trifluoroacetic acid (TFA) in refluxing toluene. After 12 hours, the reaction is neutralized with NaHCO₃, extracted with ethyl acetate, and purified via flash chromatography (hexanes/acetone) to afford the target ligand in 64% overall yield.

Key Data

  • Yield : 64% over three steps.

  • Purity : >98% (HPLC).

  • Advantages : Scalable to multi-gram quantities; avoids hazardous cyanopyridine intermediates.

One-Pot Cyclization Using 2,6-Pyridinedicarbonitrile

Reaction Design

This method, reported in PMC, utilizes 2,6-pyridinedicarbonitrile and (R)-2-amino-4-isobutylbutan-1-ol under Lewis acid catalysis. Zinc triflate (Zn(OTf)₂) facilitates the cyclocondensation, forming two oxazoline rings in a single step.

Optimized Conditions

A mixture of 2,6-pyridinedicarbonitrile (2.58 g, 20.0 mmol), (R)-2-amino-4-isobutylbutan-1-ol (6.60 g, 40.0 mmol), and Zn(OTf)₂ (363 mg, 1.00 mmol) in anhydrous toluene (150 mL) is refluxed for 24 hours. The crude product is washed with NaHCO₃, dried over MgSO₄, and purified via silica gel chromatography (ethyl acetate/hexanes/triethylamine) to yield 85–90% of the ligand.

Performance Metrics

  • Catalyst Loading : 5 mol% Zn(OTf)₂.

  • Reaction Time : 24 hours.

  • Yield : 85–90%.

  • Limitations : Requires stoichiometric excess of amino alcohol; sensitive to moisture.

Alternative Route via Cyanopyridine Methanolysis

Historical Context

Early syntheses relied on 2-cyanopyridine derivatives, but inconsistent yields (30–50%) and tedious purifications limited utility. The revised approach substitutes cyanopyridine with picolinic acid to improve reproducibility.

Comparative Analysis of Synthetic Methods

ParameterThree-Step (Picolinic Acid)One-Pot (Dicarbonitrile)Cyanopyridine-Based
Starting Material CostLowModerateHigh
Overall Yield64%85–90%30–50%
Purification ComplexityModerate (column chromatography)Moderate (column chromatography)High (multiple recrystallizations)
ScalabilityMulti-gramMulti-gramLimited to <1 g
Stereochemical ControlHigh (R-configuration preserved)HighVariable

Critical Challenges and Solutions

Enantiomeric Purity

Racemization during cyclization is mitigated by:

  • Using anhydrous solvents and inert atmospheres.

  • Avoiding strong bases that epimerize chiral centers.

Catalyst Selection

Zinc triflate outperforms ZnCl₂ in moisture tolerance and reaction homogeneity, though both require strict exclusion of water.

Solvent Optimization

Toluene balances reactivity and boiling point (110°C), whereas chlorobenzene (131°C) offers higher temperatures but poses toxicity concerns .

Chemical Reactions Analysis

Types of Reactions: 2,6-Bis(®-4-isobutyl-4,5-dihydrooxazol-2-yl)pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The oxazoline groups can participate in nucleophilic substitution reactions, where nucleophiles replace the oxazoline moiety.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid at room temperature.

    Reduction: Lithium aluminum hydride in dry ether at low temperatures.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed:

    Oxidation: Formation of pyridine derivatives with oxidized oxazoline groups.

    Reduction: Formation of reduced pyridine derivatives.

    Substitution: Formation of substituted pyridine derivatives with various functional groups.

Scientific Research Applications

Chemical Applications

Coordination Chemistry

2,6-Bis((R)-4-isobutyl-4,5-dihydrooxazol-2-yl)pyridine is primarily utilized as a ligand in coordination chemistry. It forms stable complexes with transition metals, which can be employed in catalysis and material science. The ability of this compound to coordinate with metal ions through its nitrogen and oxygen atoms enhances the reactivity of the metal center, making it useful in various catalytic processes.

Table 1: Coordination Complexes

Metal IonType of ComplexApplication
PalladiumPd(II) ComplexCatalysis in cross-coupling reactions
CopperCu(I) ComplexCatalysis in organic synthesis
NickelNi(II) ComplexHydrogenation reactions

Biological Applications

Antimicrobial Activity

Research indicates that 2,6-Bis((R)-4-isobutyl-4,5-dihydrooxazol-2-yl)pyridine exhibits notable antimicrobial properties. A study evaluated its effectiveness against various bacterial strains, demonstrating significant activity with minimum inhibitory concentrations (MIC) as shown below:

Table 2: Antimicrobial Activity

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These results suggest that this compound could be a candidate for developing new antimicrobial agents.

Anti-inflammatory Potential

In addition to its antimicrobial properties, the compound has been investigated for its anti-inflammatory potential. A study utilized molecular docking and in vivo evaluation to assess its efficacy against inflammation. The results indicated that compounds with a pyridine moiety demonstrated favorable binding to key enzymes involved in inflammatory pathways.

Medicinal Applications

Therapeutic Potential

The compound is being explored for therapeutic applications, particularly as an inhibitor of specific enzymes or receptors involved in disease processes. Its structural characteristics allow it to interact effectively with biological targets, modulating their activity.

Case Study: Inhibition of Nitric Oxide Synthase

A recent study highlighted the potential of this compound as an inhibitor of nitric oxide synthase. The findings showed promising results in reducing inflammation markers in animal models, suggesting its viability as a therapeutic agent for inflammatory diseases.

Industrial Applications

Advanced Materials Development

Due to its unique structural properties, 2,6-Bis((R)-4-isobutyl-4,5-dihydrooxazol-2-yl)pyridine is also utilized in the development of advanced materials such as polymers and nanomaterials. Its ability to form complexes with metals can enhance the performance characteristics of these materials.

Table 3: Industrial Applications

Application AreaDescription
Polymer ScienceUsed as a building block for functional polymers
NanotechnologyEmployed in the synthesis of metal nanoparticles
CoatingsIncorporated into coatings for enhanced durability

Mechanism of Action

The mechanism of action of 2,6-Bis(®-4-isobutyl-4,5-dihydrooxazol-2-yl)pyridine involves its ability to coordinate with metal ions through its nitrogen and oxygen atoms. This coordination can alter the electronic properties of the metal center, making it more reactive in catalytic processes. The compound can also interact with biological targets, such as enzymes or receptors, by binding to their active sites and modulating their activity.

Comparison with Similar Compounds

Alkyl-Substituted Pybox Ligands

  • 2,6-Bis((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)pyridine (L8) :

    • Synthesis : Prepared via a two-step process with 43% yield .
    • Applications : Used in enantioselective catalysis and as a component in Er(III) complexes for near-infrared circularly polarized luminescence (CPL) .
    • Performance : Moderate steric bulk from isopropyl groups balances reactivity and selectivity.
  • 2,6-Bis((R)-4-cyclohexyl-4,5-dihydrooxazol-2-yl)pyridine :

    • Synthesis : Lower yield (28%) due to steric challenges during synthesis .
    • Properties : Higher molecular weight (381.51 g/mol) and increased hydrophobicity compared to smaller alkyl variants .
  • 2,6-Bis((R)-4-tert-butyl-4,5-dihydrooxazol-2-yl)pyridine :

    • Steric Effects : The bulky tert-butyl group enhances enantioselectivity in asymmetric catalysis but may reduce reaction rates .

Aryl-Substituted Pybox Ligands

  • 2,6-Bis((S)-4-(m-tolyl)-4,5-dihydrooxazol-2-yl)pyridine (L4) :

    • Catalytic Performance : Achieves 90:10 enantiomeric ratio (er) in C–H activation reactions with 53% yield .
    • Advantage : Aryl groups improve π-π interactions with substrates, enhancing stereocontrol.
  • 2,6-Bis((S)-4-(3,5-dimethylphenyl)-4,5-dihydrooxazol-2-yl)pyridine (L5) :

    • Performance : Higher enantioselectivity (95:5 er) and yield (75%) than L4, attributed to the electron-donating methyl groups .

Mixed and Specialized Substituents

  • 2,6-Bis((R)-4-phenyl-4,5-dihydrooxazol-2-yl)pyridine :
    • Applications : Demonstrated efficacy in palladium-catalyzed asymmetric allylic alkylations .
  • 2,6-Bis((R)-5,5-dibutyl-4-phenyl-4,5-dihydrooxazol-2-yl)pyridine :
    • Unique Feature : Combines alkyl and aryl groups for tailored solubility and steric effects .

Data Tables

Table 1: Structural and Performance Comparison of Pybox Ligands

Compound Name (Representative Examples) Substituents Molecular Weight (g/mol) Enantioselectivity (er) Yield Key Applications References
2,6-Bis((S)-4-isopropyl...)pyridine (L8) 4-isopropyl 301.39 N/A 43% Catalysis, CPL in Er complexes
2,6-Bis((S)-4-cyclohexyl...)pyridine (L6) 4-cyclohexyl 381.51 N/A 28% Catalysis
2,6-Bis((S)-4-(m-tolyl)...)pyridine (L4) 4-(m-tolyl) ~369.42 90:10 53% C–H activation
2,6-Bis((S)-4-(3,5-dimethylphenyl)...) (L5) 4-(3,5-dimethylphenyl) ~397.48 95:5 75% C–H activation
2,6-Bis[(4R)-4-phenyl...]pyridine 4-phenyl 369.42 N/A N/A Asymmetric allylic alkylation
2,6-Bis((R)-4-tert-butyl...)pyridine 4-tert-butyl 329.44 N/A N/A Catalysis

Research Findings and Trends

Steric Effects

Bulkier substituents (e.g., tert-butyl, cyclohexyl) generally improve enantioselectivity by enforcing stricter chiral environments but may reduce synthetic yields due to steric hindrance . For example, L5 (3,5-dimethylphenyl) achieves 95:5 er in C–H activation, outperforming less bulky analogs like L4 .

Electronic Modulation

Electron-donating groups (e.g., methyl on aryl rings) enhance catalytic activity by stabilizing transition states. Conversely, electron-withdrawing groups can deactivate metal centers, reducing efficiency .

Biological Activity

2,6-Bis((R)-4-isobutyl-4,5-dihydrooxazol-2-yl)pyridine is a complex organic compound with significant potential in various biological applications. This article delves into its biological activity, synthesis, and the mechanisms through which it exerts its effects, supported by data tables and relevant case studies.

  • IUPAC Name : 2,6-bis((R)-4-isobutyl-4,5-dihydrooxazol-2-yl)pyridine
  • CAS Number : 1658490-50-6
  • Molecular Formula : C19H27N3O2
  • Molar Mass : 329.45 g/mol
  • Purity : 96.00% .

Synthesis

The synthesis of 2,6-Bis((R)-4-isobutyl-4,5-dihydrooxazol-2-yl)pyridine typically involves the reaction of 2,6-dibromopyridine with (R)-4-isobutyl-4,5-dihydrooxazole under specific conditions:

  • Reactants : 2,6-dibromopyridine and (R)-4-isobutyl-4,5-dihydrooxazole.
  • Catalyst : Palladium-based catalysts are often used.
  • Conditions : The reaction is conducted at temperatures between 80°C to 120°C in an inert atmosphere to prevent oxidation .

Antimicrobial Properties

Research indicates that 2,6-Bis((R)-4-isobutyl-4,5-dihydrooxazol-2-yl)pyridine exhibits notable antimicrobial activity. A study conducted on various bacterial strains showed the following minimum inhibitory concentrations (MIC):

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These results suggest that the compound could be a candidate for developing new antimicrobial agents .

Antiviral Activity

In vitro studies have also explored the antiviral properties of this compound. It was found to inhibit viral replication in cell cultures infected with influenza virus. The compound's mechanism appears to involve interference with viral entry into host cells.

Virus TypeInhibition Rate (%)
Influenza A75
Herpes Simplex Virus60

This highlights its potential as a therapeutic agent against viral infections .

The biological activity of 2,6-Bis((R)-4-isobutyl-4,5-dihydrooxazol-2-yl)pyridine is attributed to its ability to coordinate with metal ions through nitrogen and oxygen atoms present in its structure. This coordination alters the electronic properties of metal centers involved in enzymatic reactions, enhancing their reactivity and potentially inhibiting specific enzyme activities crucial for microbial and viral survival .

Case Study 1: Antimicrobial Efficacy

A clinical trial involving patients with bacterial infections tested the efficacy of this compound in combination therapy. Patients receiving treatment showed a significant reduction in infection rates compared to those on standard antibiotics alone.

Case Study 2: Viral Infection Treatment

In a laboratory setting, researchers evaluated the effectiveness of this compound against various strains of influenza. Results indicated that it not only inhibited viral replication but also reduced symptoms in infected cell cultures significantly.

Q & A

Q. What are the recommended synthetic routes for 2,6-Bis((R)-4-isobutyl-4,5-dihydrooxazol-2-yl)pyridine?

The compound is synthesized via cyclization of β-hydroxy amides using Deoxo-Fluor® under flow conditions, followed by purification via column chromatography (EtOAc/petroleum ether) and recrystallization (ether or dichloromethane/hexane) . Key intermediates include enantiomerically pure amino alcohols (e.g., (S)-3-amino-2,4-dimethyl-2-pentanol hydrochloride), which dictate the stereochemical outcome . Yield optimization requires careful control of stoichiometry and reaction temperature (typically 40–60°C) .

Q. What spectroscopic and crystallographic methods are used for characterization?

  • NMR : 1H^1H-NMR (400 MHz, CDCl3_3) shows characteristic peaks for pyridine (δ 8.36 ppm, d, 2H) and oxazoline protons (δ 4.44–5.48 ppm, multiplets) .
  • X-ray crystallography : Orthorhombic crystal system (space group P2_1_2_1_2_1) with unit cell parameters a=7.0184A˚,b=13.2654A˚,c=21.5542A˚a = 7.0184 \, \text{Å}, b = 13.2654 \, \text{Å}, c = 21.5542 \, \text{Å}. Bond angles (e.g., C17–C16–C15 = 119.34°) confirm stereochemical integrity .
  • HPLC : Chiral stationary phases (e.g., amylose derivatives) verify enantiopurity (>99% ee) .

Q. What safety protocols are critical for handling this compound?

  • Hazard statements : H302 (harmful if swallowed), H315/H319 (skin/eye irritation), H335 (respiratory irritation) .
  • Precautions : Use PPE (gloves, goggles), work in a fume hood, and store under inert atmosphere (N2_2, 2–8°C) .
  • First aid : For inhalation, move to fresh air; for skin contact, wash with soap/water; for ingestion, seek medical attention .

Advanced Research Questions

Q. How does the stereochemical configuration influence catalytic activity in asymmetric synthesis?

The (R)-isobutyl groups enforce a rigid C2C_2-symmetric geometry, creating a chiral pocket that enhances enantioselectivity in metal-catalyzed reactions (e.g., Pd-catalyzed allylic alkylation). The dihydrooxazole N-atoms coordinate to metals, with bond angles (e.g., N–Pd–N = 89.5°) optimizing transition-state alignment . Substituting isobutyl with bulkier groups (e.g., diphenyl) alters steric hindrance, impacting reaction rates and ee values .

Q. How can conflicting catalytic efficiency data across studies be resolved?

Discrepancies often arise from:

  • Metal-ligand ratios : Optimal Pd:ligand ratios range from 1:1 to 1:2, affecting turnover frequency .
  • Solvent effects : Polar aprotic solvents (e.g., CH3_3CN) improve ion-pair stabilization vs. nonpolar solvents .
  • Impurities : Trace water or oxygen degrades metal catalysts; rigorous drying (molecular sieves) and inert conditions are critical .

Q. What computational methods support mechanistic studies of this ligand?

  • DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict regioselectivity in cycloadditions .
  • Molecular docking : Simulate ligand-metal (e.g., Pd2+^{2+}) interactions to rationalize enantioselectivity in prochiral substrates .
  • Kinetic isotope effects (KIE) : Probe rate-determining steps (e.g., C–H activation) in catalytic cycles .

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